3-Pyridin-3-ylpropylazanium;chloride
Description
3-Pyridin-3-ylpropylazanium chloride is a quaternary ammonium salt characterized by a pyridine ring substituted at the 3-position with a propyl chain terminating in an ammonium group, paired with a chloride counterion.
Properties
IUPAC Name |
3-pyridin-3-ylpropylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c9-5-1-3-8-4-2-6-10-7-8;/h2,4,6-7H,1,3,5,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZNQULHHZYJNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCC[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84359-17-1 | |
| Record name | 3-Pyridinepropanamine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84359-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridin-3-ylpropylazanium;chloride typically involves the reaction of pyridine with a propylamine derivative in the presence of a suitable acid, such as hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include water, ethanol, or other polar solvents.
Catalysts: Acid catalysts like hydrochloric acid are commonly used.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of microchannel reactors has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
3-Pyridin-3-ylpropylazanium;chloride can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can replace the chloride ion.
Major Products Formed
Oxidation: Oxidized pyridine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridinium salts.
Scientific Research Applications
3-Pyridin-3-ylpropylazanium;chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biological probe and in drug development.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Pyridin-3-ylpropylazanium;chloride involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence focuses on 3-Chloro-6-hydrazinylpyridazine and its analogs, which share functional group diversity but differ in core structure. Below is a comparative analysis of key parameters:
Table 1: Structural and Physicochemical Comparison
*Hypothetical properties inferred from structural analogs.
†Calculated based on formula.
Key Findings:
Core Heterocycle Differences :
- Pyridine vs. Pyridazine : 3-Pyridin-3-ylpropylazanium chloride contains a pyridine ring, while 3-Chloro-6-hydrazinylpyridazine () features a pyridazine core. Pyridazines generally exhibit higher polarity and hydrogen-bonding capacity due to two adjacent nitrogen atoms, leading to lower solubility (Log S = -2.34) compared to pyridine derivatives .
Substituent Effects :
- The hydrazinyl group in 3-Chloro-6-hydrazinylpyridazine enhances reactivity as a nucleophile, making it suitable for synthesizing triazolo-pyridazines (e.g., via reactions with piperidine derivatives) . In contrast, the ammonium group in 3-Pyridin-3-ylpropylazanium chloride likely confers ionic character, improving solubility in polar solvents.
Bioavailability :
- Pyridine derivatives like 6-Chloro-5-methylpyridin-3-amine exhibit higher bioavailability scores (0.72) compared to pyridazine analogs (0.55), attributed to reduced molecular complexity and better compliance with Lipinski’s rules .
Research Implications and Limitations
- Synthetic Utility : While 3-Chloro-6-hydrazinylpyridazine is used in multi-step syntheses (e.g., triazolo-pyridazines via WSCD coupling ), 3-Pyridin-3-ylpropylazanium chloride’s applications remain speculative without experimental data.
- Data Gaps : The evidence lacks direct information on 3-Pyridin-3-ylpropylazanium chloride. Further studies are needed to validate its physicochemical properties and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
